(5-Bromo-2-methoxyphenyl)methanethiol
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Overview
Description
(5-Bromo-2-methoxyphenyl)methanethiol: is an organic compound with the molecular formula C8H9BrOS It is a derivative of methoxyphenyl with a bromine atom at the 5-position and a methanethiol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methoxyphenyl)methanethiol typically involves the following steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-methoxyphenyl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methanethiol group can undergo oxidation to form sulfonic acids or reduction to form corresponding sulfides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Sulfonic acids and sulfoxides.
Reduction Products: Corresponding sulfides.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)methanethiol involves its interaction with various molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- (5-Bromo-2-methoxyphenyl)-2-methylthiazole
- 2-Bromo-5-methyl-4-phenylthiazole
- 1-Bromo-2-(methoxymethyl)benzene
Comparison:
- (5-Bromo-2-methoxyphenyl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group, which imparts distinct chemical reactivity and potential applications.
- (5-Bromo-2-methoxyphenyl)-2-methylthiazole and 2-Bromo-5-methyl-4-phenylthiazole have different heterocyclic structures, leading to varied chemical properties and uses.
- 1-Bromo-2-(methoxymethyl)benzene lacks the thiol group, resulting in different reactivity and applications .
Properties
Molecular Formula |
C8H9BrOS |
---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(5-bromo-2-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrOS/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
GRGLMZKKCKHART-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CS |
Origin of Product |
United States |
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